molecular formula C11H11Cl2NO4S B2988249 2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid CAS No. 351336-24-8

2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Cat. No.: B2988249
CAS No.: 351336-24-8
M. Wt: 324.17
InChI Key: FENBWHWVQLQVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (CAS: 351336-24-8) is a benzoic acid derivative featuring a dichlorinated aromatic ring and a pyrrolidine sulfonyl substituent. Its molecular formula is C₁₁H₁₁Cl₂NO₄S, with a molecular weight of 324.18 g/mol .

Properties

IUPAC Name

2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4S/c12-8-6-9(13)10(5-7(8)11(15)16)19(17,18)14-3-1-2-4-14/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENBWHWVQLQVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Sulfonylation: The addition of a sulfonyl group to the chlorinated benzoic acid.

    Pyrrolidinylation: The attachment of a pyrrolidinyl group to the sulfonylated intermediate.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of scalable reaction conditions, the use of automated systems for precise control, and the implementation of waste management protocols.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a sulfonamide derivative with a benzene ring, chlorine atoms at the 2 and 4 positions, a pyrrolidin-1-ylsulfonyl group at the 5 position, and a carboxylic acid functional group. Its molecular formula is C11H12Cl2N2O4S. This compound has significant implications in pharmaceutical research because of its potential therapeutic properties.

Research Applications

Research suggests that this compound has various biological activities. Studies have focused on its interactions with biological targets. The synthesis of this compound typically involves several steps.

Several compounds share structural features or biological activities with this compound:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acidContains a chloro group and pyrrolidine sulfonamideSimilar but lacks dichlorination
SulfanilamideBasic sulfonamide structure without additional substitutionsFoundational sulfonamide with broad use
4-AminobenzenesulfonamideAmino group instead of pyrrolidineMore common in antibiotic applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s bioactivity and physicochemical properties are influenced by substituents on the sulfamoyl group and halogen positions. Key analogs include:

Compound Name Substituent on Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrrolidine C₁₁H₁₁Cl₂NO₄S 324.18 Enzyme inhibition (α-amylase/α-glucosidase)
2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) 2-Nitrophenyl C₁₃H₉Cl₂N₂O₆S 398.25 5x α-glucosidase inhibition vs. acarbose
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid Diethyl C₁₁H₁₃Cl₂NO₄S 326.20 Intermediate in diuretic synthesis
2,4-Dichloro-5-sulfamoylbenzoic acid Ammonia C₇H₅Cl₂NO₄S 270.14 Furosemide precursor (79.3% synthesis yield)
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid Bromine (vs. chlorine) C₁₁H₁₂BrNO₄S 334.19 Halogen variation alters electronic effects

Key Observations :

  • Bioactivity : The 2-nitrophenyl sulfamoyl group in 3c enhances α-glucosidase inhibition (IC₅₀ 5x lower than acarbose) compared to the pyrrolidine variant, suggesting aryl groups improve target binding .
  • Synthesis : Simpler sulfamoyl derivatives (e.g., NH₂ substituent) achieve higher yields (79.3%) , while pyrrolidine/diethyl groups may complicate synthesis due to steric effects.

ADMET and Drug-Likeness

  • Pyrrolidine vs. Diethyl Groups : Pyrrolidine’s cyclic structure may reduce hepatotoxicity risks compared to linear alkyl chains (e.g., diethyl) due to metabolic stability .
  • Aryl Sulfamoyl Derivatives (e.g., 3c) : Show favorable ADMET profiles in silico, with moderate plasma protein binding (~85%) and low CYP450 inhibition .

Biological Activity

2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a synthetic organic compound with significant implications in biological research and potential therapeutic applications. This compound features a unique combination of functional groups, including dichloro, pyrrolidinyl, and sulfonyl moieties, which contribute to its diverse biological activities.

  • Molecular Formula : C11H12Cl2N2O4S
  • Molecular Weight : 319.19 g/mol
  • CAS Number : 351336-24-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity to these targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro evaluations have shown promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. It has shown selective binding to anti-apoptotic proteins Mcl-1 and Bfl-1, leading to induced cell death in cancer cells dependent on these proteins . This dual-selective binding profile is crucial for developing targeted cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus with MIC values of 3.12 - 12.5 μg/mL
AnticancerInduces cell death in lymphoma cells by targeting Mcl-1 and Bfl-1
Enzyme InhibitionPotential inhibition of specific enzymes due to sulfonyl group interactions

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps:

  • Sulfonylation : Introduction of the sulfonyl group to chlorinated benzoic acid.
  • Pyrrolidinylation : Attachment of the pyrrolidinyl group to the sulfonylated intermediate.

These steps require precise control over reaction conditions to ensure high yield and purity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acidLacks dichlorination; similar sulfonamide structureLess potent than target compound
SulfanilamideBasic sulfonamide structure without additional groupsBroad use in antibiotics
4-AminobenzenesulfonamideAmino group instead of pyrrolidineMore common in antibiotic applications

This table illustrates how the unique dichlorination and specific pyrrolidine attachment present in this compound contribute to its distinct biological activity compared to other compounds.

Q & A

Q. What are the key considerations for designing a synthetic route for 2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid?

Methodological guidance:

  • Begin with precursor selection (e.g., 2,4-dichloro-5-fluorobenzoic acid derivatives) and evaluate sulfonation efficiency using pyrrolidine-based reagents.
  • Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, refluxing in ethanol/water with chlorine or sodium hypochlorite can facilitate halogenation steps .
  • Monitor reaction progress via TLC and purify intermediates via liquid-liquid extraction (e.g., ethyl acetate) and column chromatography .

Q. How can researchers validate the structural integrity of this compound?

Methodological guidance:

  • Use 1H^1H NMR to confirm the presence of pyrrolidinyl protons (δ ~3.3 ppm for N-bound CH2_2 groups) and aromatic protons (δ ~7.3–7.6 ppm) .
  • Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and X-ray crystallography for absolute configuration determination if crystalline .

Q. What chromatographic methods are suitable for assessing purity?

Methodological guidance:

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution.
  • Compare retention times against certified reference standards, as described for structurally similar benzoic acid derivatives .

Advanced Research Questions

Q. How can contradictory literature data on synthesis yields be resolved?

Methodological guidance:

  • Replicate reported procedures (e.g., chlorination with AlCl3_3 vs. sodium hypochlorite ) to identify critical variables (e.g., reagent purity, moisture sensitivity).
  • Perform kinetic studies to optimize reaction time and temperature. For example, extended reflux durations (>3 hours) may improve halogenation efficiency .
  • Use DOE (Design of Experiments) to statistically evaluate interactions between parameters .

Q. What strategies are effective for studying environmental fate and degradation pathways?

Methodological guidance:

  • Design microcosm experiments to assess abiotic (hydrolysis, photolysis) and biotic (microbial) degradation in soil/water systems .
  • Employ LC-MS/MS to identify transformation products (e.g., dechlorinated or sulfonyl-cleaved metabolites) .
  • Calculate partition coefficients (log P) and soil adsorption constants (Koc_{oc}) to predict environmental mobility .

Q. How can computational modeling aid in understanding reactivity or biological interactions?

Methodological guidance:

  • Perform DFT calculations to map electron density distributions, particularly at the sulfonyl and benzoic acid moieties, to predict electrophilic/nucleophilic sites .
  • Use molecular docking simulations to explore interactions with biological targets (e.g., enzymes or receptors), leveraging structural analogs from PubChem data .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Methodological guidance:

  • Address exothermic reactions by implementing controlled addition of reagents (e.g., Cl2_2 gas) and cooling systems .
  • Optimize solvent recovery (e.g., ethanol/water mixtures) to reduce waste and costs.
  • Validate batch consistency using in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Methodological guidance:

  • Conduct forced degradation studies:
  • Acidic/alkaline hydrolysis (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours).
  • Thermal stress (e.g., 60°C for 72 hours) and photolytic exposure (ICH Q1B guidelines).
    • Analyze degradation products via UPLC-QTOF and propose degradation mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.